

# A Comprehensive Technical Guide to the Chemical Properties of Benzoin (C<sub>14</sub>H<sub>12</sub>O<sub>2</sub>)

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## Compound of Interest

Compound Name: **Benzoin**

Cat. No.: **B196080**

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## Introduction

**Benzoin** (2-hydroxy-1,2-diphenylethanone) is an aromatic organic compound with the chemical formula C<sub>14</sub>H<sub>12</sub>O<sub>2</sub>. It is a white to off-white crystalline solid with a faint camphor-like odor.<sup>[1][2]</sup> This α-hydroxy ketone is a key synthetic intermediate in organic chemistry, notably in the preparation of derivatives with applications in pharmaceuticals and polymer chemistry. This technical guide provides an in-depth overview of the fundamental chemical properties of **benzoin**, including its physical characteristics, chemical reactivity, and spectral data. Detailed experimental protocols for its synthesis and key transformations are also presented to aid in laboratory applications.

## Physical and Chemical Properties

**Benzoin** is sparingly soluble in water but soluble in various organic solvents such as ethanol, acetone, and hot methanol.<sup>[3][4]</sup> Its physical properties are summarized in the table below.

## Table 1: Physical Properties of Benzoin

Property	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molar Mass	212.248 g·mol <sup>-1</sup>	[1]
Appearance	Off-white to pale yellow crystalline solid	[1][3]
Melting Point	135 to 139 °C (275 to 282 °F; 408 to 412 K)	[1]
Boiling Point	330 to 356 °C (626 to 673 °F; 603 to 629 K)	[1]
Density	1.310 g/cm <sup>3</sup> (at 20 °C)	[1][5]
Solubility in Water	Slightly soluble (0.03 g/100 mL at 25 °C)	[3][4]

**Table 2: Solubility of Benzoin in Various Solvents**

Solvent	Solubility	Reference(s)
Acetone	Soluble	[4]
Ethanol (hot)	Soluble	[4]
Pyridine	Soluble in 5 parts	[4]
Ether	Slightly soluble	[4]

## Chemical Reactivity and Key Reactions

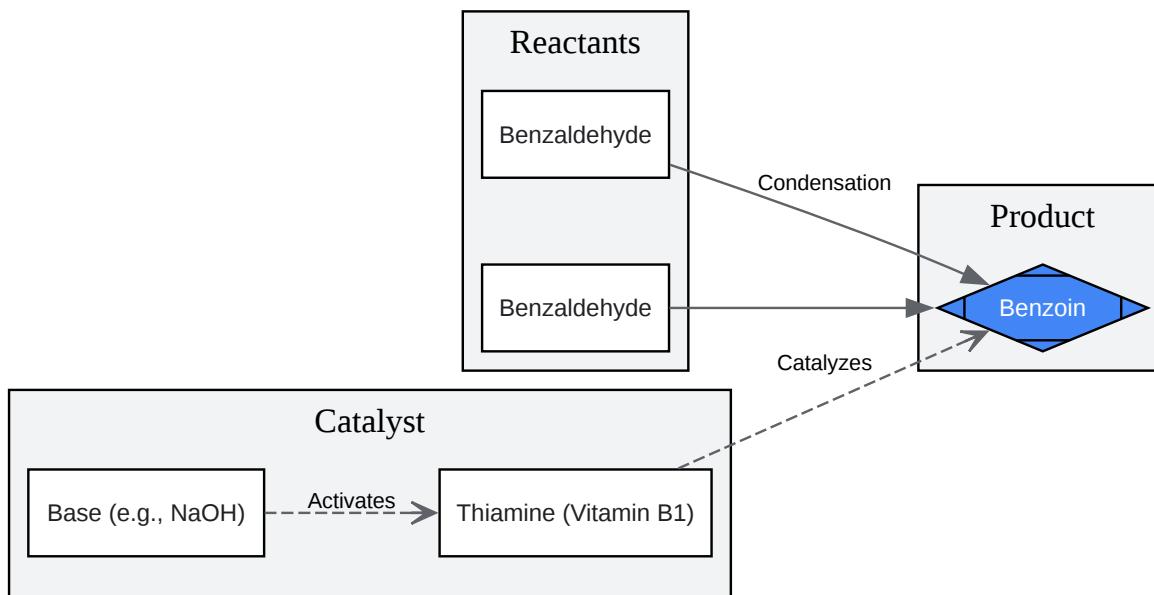
**Benzoin**'s chemical reactivity is primarily dictated by its  $\alpha$ -hydroxy ketone functional group, which allows for oxidation of the secondary alcohol, reduction of the ketone, and reactions at the carbonyl carbon.

## Benzoin Condensation: Synthesis of Benzoin

**Benzoin** is classically synthesized from two molecules of benzaldehyde through the **benzoin** condensation reaction.<sup>[1]</sup> This reaction can be catalyzed by cyanide ions or, in a greener

approach, by thiamine (Vitamin B<sub>1</sub>).[6]

- Catalyst Preparation: Dissolve 0.13 g of thiamine hydrochloride in 0.4 mL of water in a 20 mL vial.
- Solvent Addition: Add 1.5 mL of 95% ethanol to the vial and cool the mixture in an ice bath.
- Base Addition: Slowly add 0.25 mL of 3 M sodium hydroxide dropwise to the cooled solution while stirring.
- Reactant Addition: Add 0.75 mL of pure benzaldehyde to the reaction mixture.
- Reaction: Stir and heat the mixture to 60°C for 1 to 2 hours.
- Isolation and Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the crude product by suction filtration and wash with a cold 1:1 mixture of ethanol and water. The product can be further purified by recrystallization from 95% ethanol.



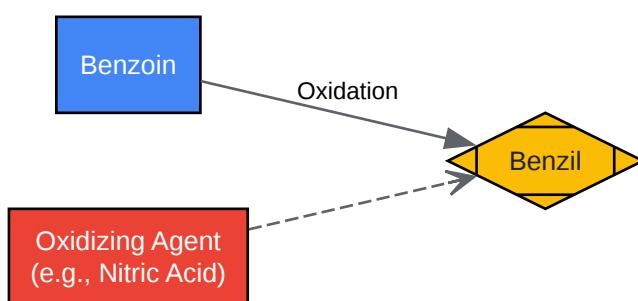
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**Figure 1:** Logical workflow for the thiamine-catalyzed **benzoin** condensation.

## Oxidation of Benzoin to Benzil

The secondary alcohol group in **benzoin** can be readily oxidized to a ketone, yielding the  $\alpha$ -diketone benzil. Common oxidizing agents for this transformation include nitric acid and copper(II) salts.<sup>[7][8]</sup>

- Reaction Setup: In a round-bottom flask, combine 2.0 g of **benzoin** with 7 mL of concentrated nitric acid. This should be performed in a fume hood.
- Heating: Heat the mixture on a hot plate with occasional swirling for approximately 30 minutes, or until the evolution of brown-red nitrogen oxide gases ceases.
- Precipitation: Cool the flask in an ice bath and then pour the contents into 35 mL of ice-cold water to precipitate the crude benzil.
- Isolation: Collect the yellow solid by suction filtration and wash thoroughly with cold water to remove any residual nitric acid.
- Purification: Recrystallize the crude product from 95% ethanol.



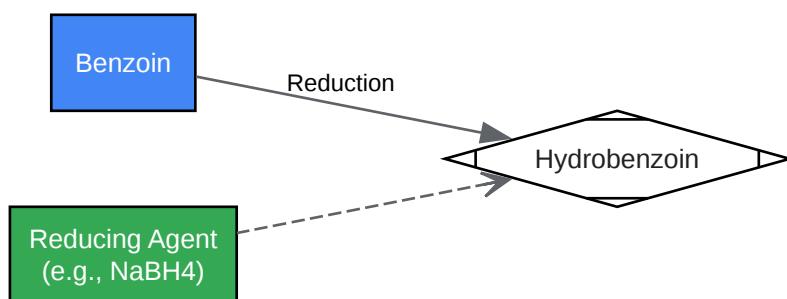
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**Figure 2:** Experimental workflow for the oxidation of **benzoin** to benzil.

## Reduction of Benzoin to Hydrobenzoin

The ketone functional group of **benzoin** can be reduced to a secondary alcohol, forming **hydrobenzoin** (1,2-diphenylethane-1,2-diol). Sodium borohydride is a commonly used reducing agent for this transformation.<sup>[9]</sup>

- Initial Mixture: In a 25-mL Erlenmeyer flask, suspend 0.5 g of **benzoin** in 4 mL of 95% ethanol and swirl for several minutes at room temperature.
- Reducing Agent Addition: Add 0.1 g of sodium borohydride in small portions over a period of 5 minutes.
- Reaction Time: Gently swirl the mixture at room temperature for an additional 20 minutes.
- Quenching: Cool the mixture in an ice-water bath and then add 5 mL of water followed by 0.3 mL of 6 M HCl.
- Isolation: Collect the product via vacuum filtration and wash the solid with ice-cold water.
- Purification: The crude hydrobenzoin can be recrystallized from acetone.



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**Figure 3:** Experimental workflow for the reduction of **benzoin** to **hydrobenzoin**.

## Spectroscopic Data

Spectroscopic techniques are essential for the characterization of **benzoin**. The following tables summarize the key spectral data.

### Table 3: $^1\text{H}$ NMR Spectral Data of Benzoin

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Reference(s)
~8.02	d	2H	Aromatic protons ortho to C=O	[10]
~7.2-7.6	m	8H	Other aromatic protons	[10][11]
~6.12	d	1H	-CH(OH)-	[10]
~6.09	d	1H	-OH	[10]
(Solvent: DMSO- d <sub>6</sub> )				

**Table 4: <sup>13</sup>C NMR Spectral Data of Benzoin**

Chemical Shift ( $\delta$ , ppm)	Assignment	Reference(s)
~197.7	C=O	[12]
~140.4, ~137.7, ~136.9	Aromatic quaternary carbons	[12]
~123.1-134.9	Aromatic CH carbons	[12]
~75.6	-CH(OH)-	[12]
(Solvent: CDCl <sub>3</sub> )		

**Table 5: IR Spectral Data of Benzoin**

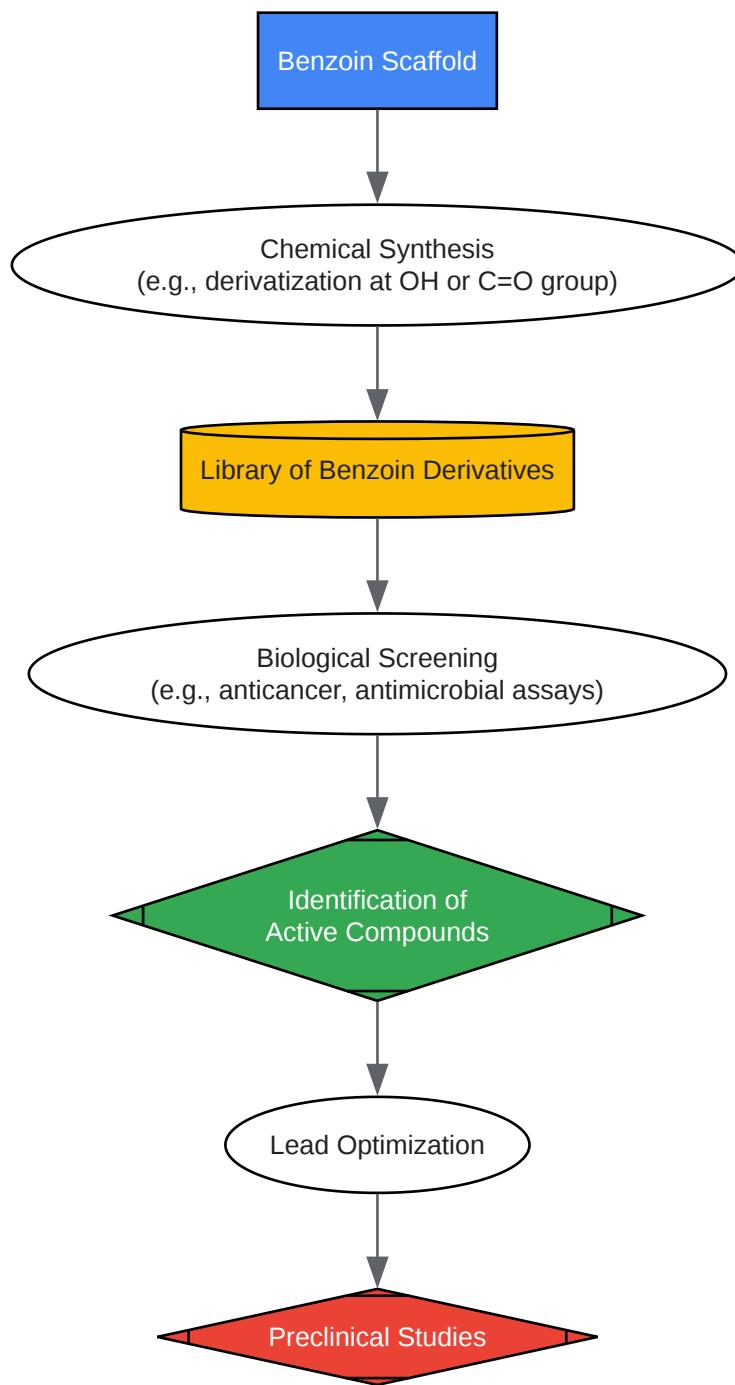
Wavenumber (cm <sup>-1</sup> )	Assignment	Reference(s)
~3425	O-H stretch (alcohol)	[13]
~3060	C-H stretch (aromatic)	[7]
~1664	C=O stretch (conjugated ketone)	[7]

**Table 6: UV-Vis Spectral Data of Benzoin**

<b>λ<sub>max</sub> (nm)</b>	<b>Molar Absorptivity (ε)</b>	<b>Solvent</b>	<b>Reference(s)</b>
247	13,200	Ethanol	<a href="#">[7]</a>

## Applications in Drug Development

**Benzoin** and its derivatives have garnered interest in the field of drug development due to their diverse biological activities. The **benzoin** scaffold serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic applications.[\[1\]](#)[\[14\]](#) For instance, **benzoin** is a precursor in the synthesis of the antiepileptic drug phenytoin.[\[15\]](#) Furthermore, various **benzoin** derivatives have been synthesized and investigated for their potential as antitumor, antimicrobial, and anthelmintic agents.[\[16\]](#)[\[17\]](#) The general workflow for the development of such derivatives is outlined below.

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**Figure 4:** Logical workflow for the synthesis and screening of **benzoin** derivatives in drug development.

A study by Al-Hourani et al. (2018) described the synthesis of a series of 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoates, which are **benzoin** derivatives.<sup>[16]</sup> These compounds exhibited antiproliferative activity against human colon and breast cancer cell lines, potentially

through the inhibition of PI3K $\alpha$  and estrogen receptor alpha (ER $\alpha$ ).<sup>[16]</sup> Another study highlighted the synthesis of **benzoin** derivatives that showed promising antibacterial and antihelminthic activities.<sup>[17]</sup> These examples underscore the importance of the **benzoin** framework as a privileged scaffold in medicinal chemistry.

## Conclusion

**Benzoin** is a fundamentally important organic compound with well-characterized physical and chemical properties. Its versatile reactivity makes it a valuable precursor for the synthesis of a wide range of other molecules, including the diketone benzil and the diol hydro**benzoin**. The straightforward nature of its synthesis and subsequent transformations makes it a staple in both academic and industrial laboratories. Furthermore, the **benzoin** scaffold continues to be a source of inspiration for the design and synthesis of novel therapeutic agents, highlighting its enduring relevance in the field of drug development. This guide provides a consolidated resource of its core properties and experimental methodologies to support ongoing research and development efforts.

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